molecular formula C11H16O7 B3434538 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose CAS No. 95585-77-6

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose

Cat. No.: B3434538
CAS No.: 95585-77-6
M. Wt: 260.24 g/mol
InChI Key: DJXJTSGHFMVUCG-MTULOOOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose is a carbohydrate molecule that plays a crucial role in the production of various pharmaceuticals. It is a derivative of D-ribose, where three hydroxyl groups are acetylated, and one hydroxyl group is removed. This compound is significant in biochemical research and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose typically involves the acetylation of 2-deoxy-D-ribose. One common method starts with 2-deoxy-D-ribose, which undergoes acetylation using acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 1, 3, and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar acetylation reactions but with optimized conditions for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic effects against diseases such as cancer and tuberculosis.

    Industry: It serves as an intermediate in the production of various pharmaceuticals

Mechanism of Action

The mechanism of action of 1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and facilitate its uptake by cells. Once inside the cell, the compound can undergo deacetylation to release the active 2-deoxy-D-ribose, which participates in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another acetylated carbohydrate used in similar applications.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: A compound with similar acetylation but different functional groups.

    2F-Peracetyl-Fucose: A fluorinated analog with distinct biological properties .

Uniqueness

1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose is unique due to its specific acetylation pattern and the absence of a hydroxyl group at the 2-position. This structural feature imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[(4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXJTSGHFMVUCG-MTULOOOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(OC[C@H]1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224475
Record name D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95585-77-6
Record name D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95585-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.56 g, 1.44 mmol) in CH3CN, was added neat 2,2,2-trifluoroethylamine (0.236 g, 1.74 mmol), dropwise. The reaction was stirred at room temperature until complete by TLC (3 h). The reaction was quenched with saturated aqueous NaHCO3 (15 mL). The aqueous layer was then extracted three times with DCM, and the organic layers were combined, dried with MgSO4, filtered and concentrated. The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes, providing (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-(3,2,2,2-trifluoroethyl)thioureido)-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.576 g, 81% yield). 1H NMR (500 MHz, CDCl3) δ 2.00 (6H, s), 2.04 (s, 3H), 3.87-3.90 (m, 1H), 4.03-4.11 (m, 1H), 4.20-4.26 (m, 2H), 4.36 (s, 1H), 5.07 (t, 1H, J=9.6 Hz), 5.27 (t, 1H, J=9.8 Hz), 5.73 (d, 1H, J=8.5 Hz), 6.75 (s, 2H).
Name
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Reactant of Route 2
Reactant of Route 2
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Reactant of Route 3
Reactant of Route 3
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Reactant of Route 4
Reactant of Route 4
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Reactant of Route 5
Reactant of Route 5
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose
Reactant of Route 6
Reactant of Route 6
1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.